

Comparative analysis of 2(E)-Nonenedioic acid and other dicarboxylic acids

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Compound of Interest

Compound Name: 2(E)-Nonenedioic acid

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A Comparative Analysis of Dicarboxylic Acids for Therapeutic Development

An in-depth guide for researchers, scientists, and drug development professionals on the comparative properties and biological activities of **2(E)-Nonenedioic acid**, Azelaic acid, Sebacic acid, and Succinic acid.

This guide provides a comparative analysis of four dicarboxylic acids, offering insights into their physicochemical properties, mechanisms of action, and potential therapeutic applications. While Azelaic acid, Sebacic acid, and Succinic acid are well-characterized, **2(E)-Nonenedioic acid** is a less-studied compound. This analysis leverages the known properties of its structural analog, Azelaic acid, to infer its potential activities, highlighting areas for future research.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these acids is crucial for predicting their behavior in biological systems and for formulation development. The following table summarizes key parameters. Data for **2(E)-Nonenedioic acid** is limited, and values are predicted to be similar to its saturated counterpart, Azelaic acid.



Property	2(E)- Nonenedioic Acid	Azelaic Acid	Sebacic Acid	Succinic Acid
Molecular Formula	C9H14O4	C ₉ H ₁₆ O ₄ [1]	C10H18O4	C4H6O4
Molecular Weight	186.21 g/mol [2] [3]	188.22 g/mol [1]	202.25 g/mol	118.09 g/mol
Appearance	Off-White to Pale Beige Solid[4]	White crystalline solid[1]	White flake or powdered solid	Colorless crystals
Water Solubility	Data not available	2.4 g/L (20 °C)	1 g/L (20 °C)	83.2 g/L (20 °C)
рКаı	Data not available	4.55	4.72	4.21
pKa₂	Data not available	5.4	5.45	5.64

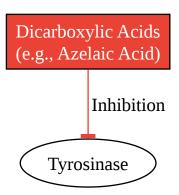
Mechanisms of Action & Biological Activity

Dicarboxylic acids exert their biological effects through various mechanisms, including enzyme inhibition and receptor-mediated signaling. This section explores two key pathways: tyrosinase inhibition, relevant to dermatological applications, and peroxisome proliferator-activated receptor (PPAR) agonism, which is central to metabolic and inflammatory regulation.

Tyrosinase Inhibition and Hyperpigmentation

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders.[5] Azelaic acid is a known competitive inhibitor of tyrosinase.[6]





Mechanism of Tyrosinase Inhibition by Dicarboxylic Acids.

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The following table compares the tyrosinase inhibitory activity of the selected dicarboxylic acids. Limited data is available for direct comparison under identical assay conditions, which can significantly influence IC₅₀ values.[7]

Dicarboxylic Acid	Tyrosinase Inhibition IC50	Comments	
2(E)-Nonenedioic Acid	Data not available	As a structural analog of Azelaic acid, it is hypothesized to have inhibitory activity.	
Azelaic Acid	Weak inhibitor ($K_i = 2.73 \text{ mM}$) [8]	Known competitive inhibitor used in dermatology for hyperpigmentation.[7]	
Sebacic Acid	Data not available	Not commonly cited as a direct tyrosinase inhibitor.	
Succinic Acid	2.943 mM[9]	Demonstrates inhibitory activity against mushroom tyrosinase. [9]	

PPAR Agonism and Cellular Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Certain fatty acids and their derivatives, including some dicarboxylic acids, can act as PPAR agonists.



Azelaic Acid: This dicarboxylic acid has been shown to be an activator of PPARy.[8][10][11][12] This activation contributes to its anti-inflammatory effects in keratinocytes, making it effective in treating conditions like rosacea.[8][10] The activation of PPARy by Azelaic acid can modulate the inflammatory cascade by inhibiting the translocation of the NF-κB p65 subunit to the nucleus.[8]

Succinic Acid: While not a direct PPAR agonist, succinic acid acts as a signaling molecule through its specific G-protein coupled receptor, SUCNR1 (also known as GPR91).[13][14][15] This receptor is expressed in various tissues, including immune cells, and its activation by succinate can trigger pro-inflammatory responses and modulate cellular metabolism.[13][16] [17]

Azelaic Acid Activates PPARy to Modulate Gene Expression.

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Sebacic Acid: While not extensively characterized as a direct PPAR agonist, sebacic acid has been shown to exert anti-inflammatory effects by decreasing the expression of pro-inflammatory cytokines like IL-6.[18] Its role in cellular signaling may be linked to its metabolism via ω -oxidation.[19]

Experimental Protocols

Reproducible experimental data is the cornerstone of scientific comparison. This section provides a detailed methodology for a commonly used in vitro assay to determine tyrosinase inhibitory activity.

Mushroom Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase, which results in the formation of dopachrome.

Materials and Reagents:

Mushroom Tyrosinase (EC 1.14.18.1)



- L-3,4-dihydroxyphenylalanine (L-DOPA)
- Test compounds (dicarboxylic acids)
- Kojic Acid (positive control)
- 0.1 M Sodium Phosphate Buffer (pH 6.8)
- Dimethyl Sulfoxide (DMSO) for dissolving compounds
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
 - Prepare a stock solution of L-DOPA in phosphate buffer. This should be made fresh.
 - Dissolve test compounds and kojic acid in DMSO to create stock solutions, then prepare serial dilutions in phosphate buffer. The final DMSO concentration in the assay should not exceed 1-2%.
- Assay Protocol:
 - In a 96-well plate, add phosphate buffer, the test compound dilution, and the tyrosinase solution to each well.
 - Include control wells containing the enzyme and buffer without the inhibitor, and blank wells for each test compound concentration without the enzyme.
 - Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 10-15 minutes).
 - Initiate the reaction by adding the L-DOPA solution to all wells.





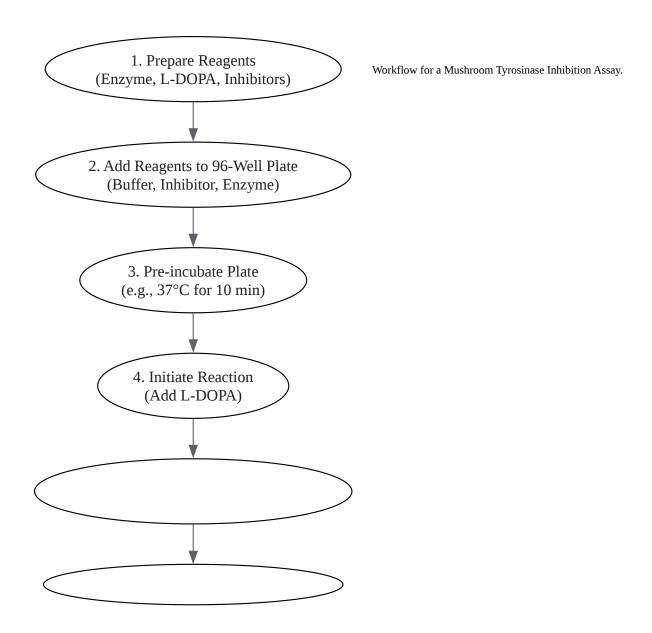


• Immediately measure the absorbance at approximately 475 nm using a microplate reader. Take readings at regular intervals for a specified duration (e.g., 20 minutes).

• Data Analysis:

- Calculate the rate of dopachrome formation (change in absorbance over time) for each concentration.
- Determine the percentage of inhibition for each test compound concentration relative to the uninhibited control.
- Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.





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Conclusion and Future Directions

This comparative analysis reveals distinct profiles for each dicarboxylic acid. Azelaic acid stands out for its well-documented dual action as a tyrosinase inhibitor and an anti-inflammatory agent via PPARy activation, supporting its established use in dermatology. Succinic acid functions as a key metabolic and signaling molecule, with its effects mediated



primarily through the SUCNR1 receptor, linking cellular metabolism to inflammatory responses. Sebacic acid is recognized for its role in creating biocompatible polymers and shows potential anti-inflammatory activity, though its direct signaling mechanisms require further elucidation.

2(E)-Nonenedioic acid remains a compound of interest with significant research gaps. Its structural similarity to azelaic acid, particularly their shared nine-carbon backbone, suggests it may possess analogous biological activities, including potential tyrosinase inhibition and anti-inflammatory properties. The presence of a double bond in **2(E)-Nonenedioic acid** could influence its binding affinity to target enzymes and receptors, potentially leading to altered efficacy or a different pharmacological profile compared to its saturated counterpart.

Future research should focus on a comprehensive characterization of **2(E)-Nonenedioic acid**, including:

- Quantitative analysis of its tyrosinase inhibitory activity to determine its IC₅₀ and compare its potency to azelaic acid.
- Investigation of its potential as a PPARy agonist to understand its anti-inflammatory capabilities.
- In vitro and in vivo studies to assess its efficacy and safety for dermatological and other therapeutic applications.

Elucidating the biological activities of **2(E)-Nonenedioic acid** could unveil a novel therapeutic agent with unique properties, expanding the arsenal of dicarboxylic acids available for drug development.

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Validation & Comparative





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